molecular formula C10H7FO3S B3113399 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 1954362-96-9

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B3113399
CAS No.: 1954362-96-9
M. Wt: 226.23
InChI Key: SSBINRNRJXIIPN-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and organic materials . The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBINRNRJXIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-fluoro-2-methoxybenzaldehyde with thioglycolic acid under basic conditions to form the corresponding benzothiophene derivative . The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes .

Scientific Research Applications

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit key enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various scientific and industrial applications .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid, and how can reaction conditions influence yield?

The synthesis typically involves cyclization of substituted precursors, such as halogenated benzothiophenes, followed by functionalization. For example:

  • Step 1 : Cyclocondensation of fluorinated and methoxy-substituted aromatic aldehydes with thiol-containing reagents (e.g., ethyl mercaptoacetate) under basic conditions (e.g., Na₂CO₃) to form the benzothiophene core .
  • Step 2 : Oxidation or hydrolysis of the ester/carbonyl group to yield the carboxylic acid moiety .
    Key variables : Temperature (60–100°C), solvent polarity (ethanol or DMF), and stoichiometry of substituents. Higher temperatures improve cyclization efficiency but may increase side reactions. Yield optimization requires monitoring via HPLC or TLC .

Q. Which spectroscopic methods are most effective for characterizing structural features of this compound?

  • NMR : ¹H/¹³C NMR identifies fluorine and methoxy substituents via distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) and chemical shifts (δ ~3.8–4.0 ppm for methoxy groups) .
  • XRD : Resolves dihedral angles between the carboxylic acid group and the benzothiophene ring (e.g., 3.1–3.6° deviations), critical for assessing planarity and hydrogen-bonding potential .
  • FT-IR : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .
  • Kinase inhibition : Fluorescence-based assays (e.g., ATP-binding site competition) to evaluate interactions with cancer-related kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or methoxy group introduction be addressed?

Regioselectivity in electrophilic substitution is influenced by:

  • Directing groups : The carboxylic acid at C2 directs methoxy/fluoro groups to C5/C6 via resonance effects. Use of bulky protecting groups (e.g., tert-butyl esters) can shift selectivity .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance para-substitution in methoxylation, while fluorinating agents (e.g., Selectfluor®) favor meta positions under acidic conditions .
    Validation : Comparative HPLC-MS analysis of reaction intermediates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Structural analogs : Compare activity of 5-Fluoro-6-methoxy derivatives with chloro or methyl analogs (e.g., 3-Chloro-6-methylbenzothiophene-2-carboxylic acid) to identify substituent-specific trends .
  • Assay conditions : Standardize cell culture media (e.g., serum concentration) and incubation times to minimize variability in cytotoxicity results .
  • Molecular docking : Simulate binding affinities to kinase ATP pockets to rationalize discrepancies (e.g., higher IC₅₀ in studies using mutated kinase isoforms) .

Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or PEGylated esters) to enhance lipophilicity .
  • Co-solvents : Use DMSO/water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to improve dissolution without toxicity .
  • pH adjustment : Buffers at pH 7.4 partially deprotonate the carboxylic acid, increasing solubility .

Q. What computational methods predict interactions between this compound and biomolecular targets?

  • Molecular dynamics (MD) : Simulate binding stability to ATP-binding sites over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values) with inhibitory activity against COX-2 or 5-LOX enzymes .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid

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